molecular formula C8H4F5NO3 B185873 1-Nitro-4-(perfluoroethoxy)benzene CAS No. 1743-96-0

1-Nitro-4-(perfluoroethoxy)benzene

Cat. No. B185873
CAS RN: 1743-96-0
M. Wt: 257.11 g/mol
InChI Key: MKBFCCDCVFHRLX-UHFFFAOYSA-N
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Description

1-Nitro-4-(perfluoroethoxy)benzene is a chemical compound with the molecular formula C8H4F5NO3 . It contains a total of 21 bonds, including 17 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 nitro group (aromatic), and 1 ether (aromatic) .


Synthesis Analysis

The synthesis of nitro compounds like 1-Nitro-4-(perfluoroethoxy)benzene can be achieved through various methods. One common method is the direct substitution of hydrocarbons with nitric acid . Another method involves displacement reactions with nitrite ions . Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase .


Molecular Structure Analysis

The molecular structure of 1-Nitro-4-(perfluoroethoxy)benzene is characterized by a total of 21 atoms, including 4 Hydrogen atoms, 8 Carbon atoms, 1 Nitrogen atom, 3 Oxygen atoms, and 5 Fluorine atoms . The molecule also contains 1 six-membered ring, 1 nitro group (aromatic), and 1 ether (aromatic) .


Chemical Reactions Analysis

Nitro compounds like 1-Nitro-4-(perfluoroethoxy)benzene can undergo various chemical reactions. For instance, they can participate in electrophilic substitution reactions . Nitro compounds can also undergo addition reactions .


Physical And Chemical Properties Analysis

1-Nitro-4-(perfluoroethoxy)benzene is a nonpolar molecule and is usually a colorless liquid or solid with a characteristic aroma . It is immiscible with water but readily miscible with organic solvents .

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified as having acute oral toxicity, acute dermal toxicity, acute inhalation toxicity (dusts and mists), skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

1-nitro-4-(1,1,2,2,2-pentafluoroethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F5NO3/c9-7(10,11)8(12,13)17-6-3-1-5(2-4-6)14(15)16/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKBFCCDCVFHRLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30405382
Record name 1-nitro-4-(pentafluoroethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Nitro-4-(perfluoroethoxy)benzene

CAS RN

1743-96-0
Record name 1-nitro-4-(pentafluoroethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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